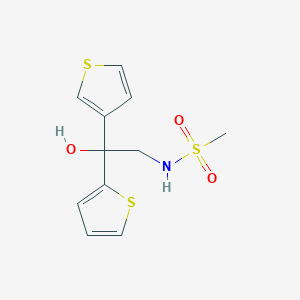

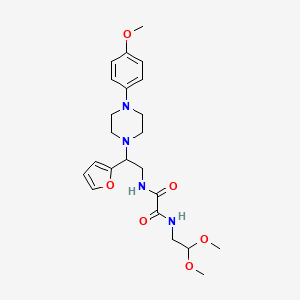

![molecular formula C21H26N4O4 B2711028 5-((3,4-dimethoxyphenethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 942008-13-1](/img/structure/B2711028.png)

5-((3,4-dimethoxyphenethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-((3,4-dimethoxyphenethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . One such method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be diverse, including analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex. For instance, a mechanism involving a nucleophilic attack on the C-5 atom with the opening of the pyrimidine ring has been suggested .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary. For instance, one derivative was reported to yield 71% as a yellow solid, with a melting point of 287–288 °C .Applications De Recherche Scientifique

Antibacterial and Anti-HIV Agents

- Research has shown that compounds similar to "5-((3,4-dimethoxyphenethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" have been synthesized and tested for their antibacterial and anti-HIV activities against different microorganisms (Patel & Chikhalia, 2006).

Synthesis of Heterocyclic Compounds

- The compound has been involved in the synthesis of various heterocyclic entities. For example, the synthesis of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems using a similar compound as a binucleophile has been reported (Hamama et al., 2012).

- Another study involved the synthesis of novel pyrimidine-based bis-uracil derivatives with potential applications in optical, nonlinear optical, and drug discovery (Mohan et al., 2020).

Antiviral Activity

- Compounds related to "this compound" have been tested for their antiviral activity, particularly against hepatitis B virus, showing moderate to high activities (El‐Sayed et al., 2009).

Synthesis of Anti-inflammatory and Analgesic Agents

- The synthesis of novel compounds derived from similar chemical structures has been explored for their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Development of Adenosine Receptor Antagonists

- Studies have synthesized amino-substituted pyrido[2,3-d]pyrimidinediones, related to the compound , as potential adenosine receptor antagonists. These compounds have shown binding to adenosine A1 and A2A receptors in micromolar concentrations (Bulicz et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions in the research of pyrimidine derivatives are promising. There is ongoing research into the development of more potent and efficacious drugs with pyrimidine scaffold . The development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities is one of the potential future directions .

Propriétés

IUPAC Name |

5-[2-(3,4-dimethoxyphenyl)ethylamino]-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4/c1-6-14-12-23-19-17(20(26)25(3)21(27)24(19)2)18(14)22-10-9-13-7-8-15(28-4)16(11-13)29-5/h7-8,11-12H,6,9-10H2,1-5H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSESNEMZFCGULZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1NCCC3=CC(=C(C=C3)OC)OC)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

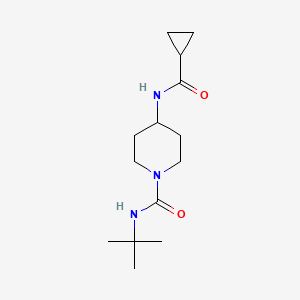

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2710945.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2710950.png)

![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2710951.png)

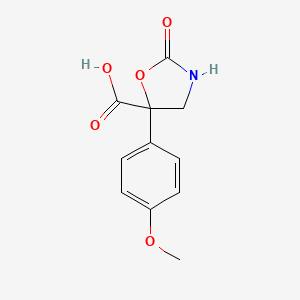

methanesulfonamide](/img/structure/B2710955.png)

![Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2710960.png)

![(E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2710963.png)

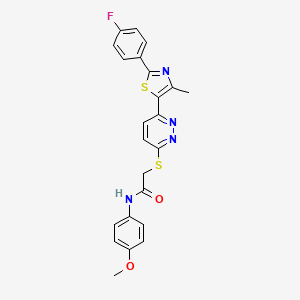

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2710964.png)